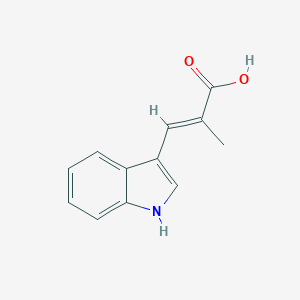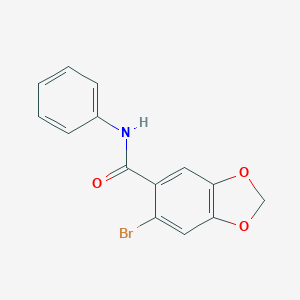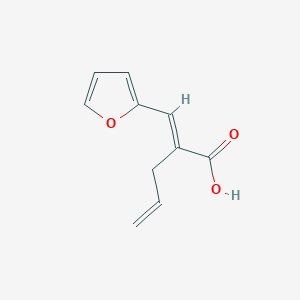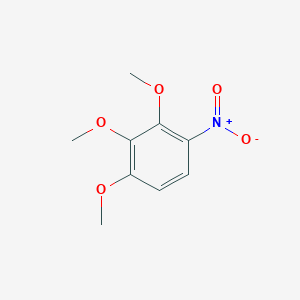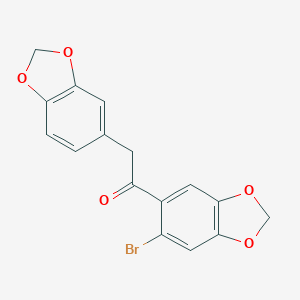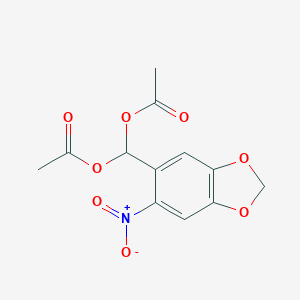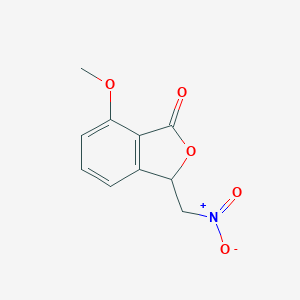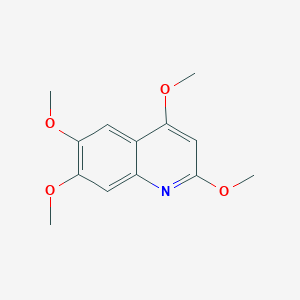![molecular formula C21H17Cl2N3O3 B289261 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B289261.png)
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide is a synthetic compound that belongs to the class of benzamides. It is commonly referred to as DM-PIT-1 and is known to have potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of DM-PIT-1 is not fully understood. However, studies suggest that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects
DM-PIT-1 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, such as cyclin-dependent kinases and histone deacetylases. It may also affect the expression of various genes involved in cancer cell growth and survival. In addition, DM-PIT-1 has been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
DM-PIT-1 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has demonstrated potential applications in cancer biology and other fields of research. However, there are also some limitations to its use. DM-PIT-1 is a relatively new compound, and its mechanism of action is not fully understood. More research is needed to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for research on DM-PIT-1. One area of research could focus on its potential applications in other fields of research, such as neurobiology, immunology, and infectious diseases. Another area of research could focus on the development of more potent and selective analogs of DM-PIT-1. Additionally, further studies are needed to determine the safety and efficacy of DM-PIT-1 in vivo and its potential use in clinical trials.
Synthesis Methods
DM-PIT-1 can be synthesized through a multi-step process that involves the reaction of 3,5-dichloro-2-nitrobenzoic acid with 4-methoxyaniline to form 3,5-dichloro-2-(4-methoxyphenylamino)benzoic acid. This intermediate is then reacted with 3-pyridinemethanol and thionyl chloride to obtain DM-PIT-1. The purity of the compound can be confirmed through various analytical techniques such as NMR, HPLC, and mass spectrometry.
Scientific Research Applications
DM-PIT-1 has been shown to have potential applications in scientific research, particularly in the field of cancer biology. Studies have demonstrated that DM-PIT-1 can inhibit the growth of cancer cells, induce apoptosis, and suppress tumor growth in vivo. It has also been shown to have anti-inflammatory and anti-oxidant properties.
properties
Molecular Formula |
C21H17Cl2N3O3 |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C21H17Cl2N3O3/c1-29-16-6-4-14(5-7-16)20(27)26-19-17(9-15(22)10-18(19)23)21(28)25-12-13-3-2-8-24-11-13/h2-11H,12H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
MAKDANXEUJKBMA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2C(=O)NCC3=CN=CC=C3)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2Cl)Cl)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



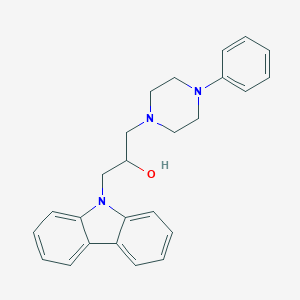
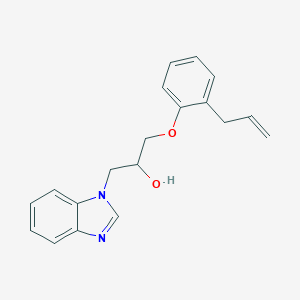
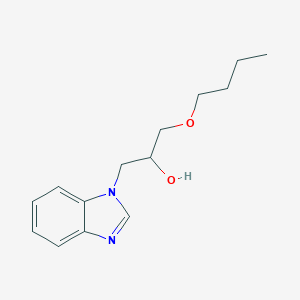
![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)
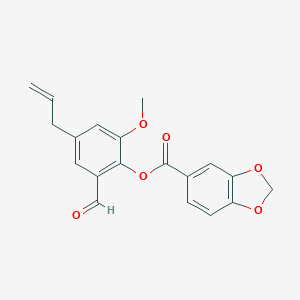
![3-chloro-2H-benzo[h]chromen-2-one](/img/structure/B289186.png)
